FIM-FAME-8 Mixture
Description
Properties
Appearance |
Unit:25 mg/ml, 1mlSolvent:methylene chloridePurity:mixturePhysical liquid |
|---|---|
Synonyms |
FIM-FAME-8 Mixture; C18 Quantitative mixture |
Origin of Product |
United States |
Advanced Analytical Methodologies and the Fim Fame 8 Mixture
Chromatographic Techniques for FIM-FAME-8 Mixture Analysis
Gas Chromatography (GC) is a widely used technique for the analysis of FAMEs due to their volatility and thermal stability after derivatization nih.gov. The separation in GC is achieved by partitioning the sample components between a mobile gas phase (carrier gas) and a stationary phase contained within a column thegoodscentscompany.com.
Gas Chromatography (GC) Method Development and Optimization
Effective GC analysis of the this compound requires careful method development and optimization to ensure adequate separation and accurate quantification of each component. Key aspects include the selection and evaluation of the stationary phase, optimization of the carrier gas, and strategic temperature programming.
The stationary phase is a critical component in achieving chromatographic separation. For FAME analysis, polar stationary phases are commonly employed, allowing separation based on chain length and degree of unsaturation. Polyethylene (B3416737) glycol (PEG) and cyanopropyl siloxane phases are typical choices. The FAMEWAX stationary phase, a type of polyethylene glycol, is specifically tested for FAME mixtures and offers efficient separation nih.gov. Another option is the DB-23 column, a medium polar cyanopropyl phase, which provides excellent separation for complex FAME mixtures and can even achieve some cis-trans separation. The performance of a selected stationary phase is evaluated based on its ability to resolve all components in the mixture, peak shape, and reproducibility nih.gov. Column dimensions, including length, internal diameter (ID), and film thickness, also significantly impact separation efficiency and analysis time nih.gov. Narrower bore columns and thinner films can lead to increased efficiency and faster analysis.
The carrier gas, the mobile phase in GC, plays a vital role in the speed and efficiency of the separation thegoodscentscompany.com. Helium and hydrogen are commonly used carrier gases for FAME analysis with Flame Ionization Detectors (FID). Hydrogen can offer faster analysis times and sharper peaks compared to helium. Optimizing the linear velocity of the carrier gas is essential to maximize efficiency and resolution. Operating at the optimal linear velocity ensures efficient mass transfer between the stationary and mobile phases, minimizing peak broadening. Increasing the linear velocity beyond the optimum can increase the speed of analysis but may lead to a decrease in efficiency.
Temperature programming involves changing the oven temperature over time during a GC run thegoodscentscompany.com. This is particularly useful for separating mixtures containing components with a wide range of boiling points, such as FAMEs of varying chain lengths. A typical temperature program starts at a lower temperature to retain and separate the more volatile (shorter chain) components, followed by a ramped increase in temperature to elute the less volatile (longer chain) components. Holding the temperature at different points during the program can improve the separation of specific peaks. Careful optimization of the temperature program, including initial temperature, ramp rate, and final temperature, is crucial for achieving optimal resolution and minimizing analysis time for the this compound.
Carrier Gas Optimization for Enhanced Resolution and Throughput
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification and Quantification
GC-MS couples the separation power of GC with the identification capabilities of Mass Spectrometry (MS). This hyphenated technique is invaluable for both identifying and quantifying the individual components within the this compound. The mass spectrometer detects the separated components as they elute from the GC column, providing mass spectra that serve as fingerprints for identification.
Electron Ionization (EI) is a common ionization technique used in GC-MS for FAME analysis. In EI, electrons collide with the analyte molecules, causing fragmentation. The resulting fragmentation pattern is highly characteristic of the molecule's structure and can be matched against spectral libraries for identification. For FAMEs, EI typically produces a characteristic base peak at m/z 74 (the McLafferty rearrangement ion) and other fragments that provide information about the fatty acid chain. While EI is excellent for identification through library matching, it often results in minimal or no molecular ion for FAMEs.
Alternatively, soft ionization techniques like Field Ionization (FI) or Chemical Ionization (CI), such as Covalent Adduct Chemical Ionization (CACI), can be used. These techniques produce less fragmentation and often yield a prominent molecular ion, which is useful for determining the molecular weight of the intact FAME molecule. CACI MS/MS, for instance, can provide interpretable fragmentation patterns that help determine hydrocarbon chain length, degree of unsaturation, and double bond position, offering definitive structural identification without always requiring comparison to known standards. Combining information from both hard (EI) and soft ionization techniques can enhance the accuracy of FAME identification. Quantification in GC-MS is typically performed by integrating the peak areas of selected ions or the total ion chromatogram and comparing them to calibration curves prepared with known standards.
Quantitative Mass Spectrometry Approaches for Mixture Components
Gas chromatography-mass spectrometry (GC-MS) is a widely employed and powerful technique for the analysis of FAMEs due to their volatility. nih.govresearchgate.netscioninstruments.com Quantitative analysis of FAME mixture components using MS involves coupling the separation power of GC with the detection and identification capabilities of MS. nih.govresearchgate.netlipidmaps.org
Quantitative determination typically relies on the use of calibration curves generated from external standards of known concentrations of the individual FAMEs. nih.govrsc.org Alternatively, isotopically labeled internal standards, which are added to samples at a known concentration, can significantly improve the accuracy and precision of quantification by compensating for variations during sample preparation and analysis. nih.govlipidmaps.org
Various ionization techniques are utilized in GC-MS for FAME analysis. Electron ionization (EI) is a common method that produces characteristic fragmentation patterns useful for structural identification. nih.govresearchgate.netlipidmaps.orgshimadzu.com However, EI can lead to extensive fragmentation, potentially reducing the abundance of molecular ions necessary for sensitive quantification. researchgate.netlipidmaps.org Soft ionization techniques, such as positive chemical ionization (PCI), can yield more abundant protonated molecules, which are advantageous for quantitative analysis, particularly when coupled with tandem MS (MS/MS). lipidmaps.orgshimadzu.com
For complex mixtures, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes in MS can enhance sensitivity and selectivity by focusing on specific ions characteristic of the target FAMEs, minimizing interference from coeluting compounds. researchgate.netshimadzu.com
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS) Applications
While GC-MS is the prevalent technique for volatile FAMEs, Liquid Chromatography (LC), particularly when coupled with Mass Spectrometry (LC-MS), offers advantages for analyzing less volatile or higher molecular weight lipids, and can be applied to FAMEs, especially in complex lipidomic studies.
Mobile and Stationary Phase Considerations for FAME Elution
For the separation of FAMEs by LC, reversed-phase chromatography is commonly employed. This technique utilizes a nonpolar stationary phase, such as octadecyl silica (B1680970) (C18), and a mobile phase consisting of a mixture of polar solvents, typically methanol (B129727), acetonitrile, or water, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. The separation of FAMEs is based on their hydrophobicity, which is influenced by the length of the fatty acid chain and the number and position of double bonds.
Coupling Strategies for LC-MS based Mixture Analysis
Coupling LC with MS for FAME analysis involves suitable ionization interfaces. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common choices. ESI is generally suitable for more polar or easily ionizable compounds, while APCI is often preferred for less polar lipids like FAMEs. These interfaces facilitate the transfer of separated analytes from the liquid phase into the mass spectrometer for detection and analysis.
Spectroscopic Characterization Techniques Applied to FIM-FAME-8
Spectroscopic methods provide complementary information to chromatographic techniques, enabling structural elucidation and, in some cases, quantification of FAMEs within a mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for determining the structure of FAMEs. allenpress.combch.ro ¹H NMR provides information about the different types of protons present and their environments, allowing for the identification of characteristic signals for the methyl ester group (-OCH₃), olefinic protons (-C=CH-), and various aliphatic protons (-CH₂, -CH₃) along the fatty acid chain. allenpress.comnih.gov
Quantitative NMR (qNMR) can be used to determine the concentration or relative proportions of components in a FAME mixture without the need for external calibration curves for each analyte, provided that well-resolved signals corresponding to each component are available. bch.ronih.govresearchgate.net By integrating the areas of specific, unique signals and comparing them to a known internal standard or a reference signal from the mixture itself, the molar ratios or concentrations of the FAMEs can be determined. allenpress.comnih.gov For instance, the singlet signal for the methyl protons of the ester group (~3.6-3.7 ppm in ¹H NMR) is characteristic of all FAMEs and can be used for quantification relative to other signals or an internal standard. allenpress.comnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecules in a FAME mixture, which can be used to identify the presence of specific functional groups. IR spectroscopy is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability.
For FAMEs, both techniques can reveal characteristic absorption or scattering bands corresponding to the carbonyl stretch (C=O) of the ester group, C-H stretching vibrations in aliphatic chains and methyl groups, and C=C stretching vibrations in unsaturated FAMEs. While primarily used for qualitative identification and functional group analysis, spectroscopic fingerprinting can also be applied to compare samples or confirm the presence of certain types of FAMEs within a mixture.
Theoretical Frameworks and Modeling of Fim Fame 8 Mixture Behavior
Elution Order and Retention Behavior in Chromatographic Systems
Chromatographic separation of fatty acid methyl esters (FAMEs) within a mixture like FIM-FAME-8 is governed by the differential interactions between the analytes, the stationary phase of the chromatographic column, and the mobile phase (carrier gas in GC). The elution order and retention behavior of each FAME component are directly influenced by its unique molecular structure and the resulting physical and chemical properties.
In gas chromatography, particularly with polar stationary phases commonly used for FAME analysis, the separation is primarily driven by boiling point and polarity. FAMEs with shorter carbon chains generally elute before those with longer chains due to lower boiling points. For isomers with the same carbon chain length, the degree and configuration of unsaturation play a crucial role. Molecules with more double bonds exhibit increased polarity, leading to stronger interactions with polar stationary phases and thus longer retention times compared to saturated or less unsaturated counterparts of the same chain length. The cis configuration of double bonds, as present in the unsaturated components of FIM-FAME-8, introduces a bend in the hydrocarbon chain, affecting the molecule's interaction with the stationary phase compared to trans isomers.
Studies on FAME mixtures using techniques like comprehensive two-dimensional gas chromatography (GC × GC) have demonstrated that FAMEs exhibit an ordered pattern in the separation space based on their number of carbons and degree of unsaturation. This ordered pattern allows for the classification and potential identification of components based on their elution positions. The separation in GC × GC can be achieved using columns with different retention mechanisms, such as a non-polar column in the first dimension (separating primarily by boiling point) and a polar column in the second dimension (separating based on polarity and unsaturation). fishersci.ca
Predictive Models for Retention Indices of FAME Components
Predictive models for retention indices of FAME components are valuable tools for identifying compounds and optimizing chromatographic methods. These models often correlate structural parameters of FAMEs (such as carbon number, number and position of double bonds, and double bond geometry) with their retention behavior on specific stationary phases. While specific models for the FIM-FAME-8 mixture were not detailed in the provided information, the principles derived from studies on various FAME mixtures are applicable. The ordered separation patterns observed in techniques like 2D GC, where FAMEs with similar structural features group together, provide a basis for developing and validating such predictive models. The reproducibility of peak positions in 2D retention maps is a useful aid for component identification, even in the absence of specific standards. fishersci.ca
Influence of Molecular Structure on Chromatographic Separation
The molecular structure of each FAME component in the this compound profoundly influences its interaction with the chromatographic stationary phase and, consequently, its separation.
Chain Length: Methyl stearate (B1226849) (C18:0), with a fully saturated 18-carbon chain, is the least polar of the C18 FAMEs in the mixture.
Degree of Unsaturation: As the number of cis double bonds increases (from methyl oleate (B1233923) C18:1 to methyl stearidonate C18:4), the polarity of the molecule generally increases due to the electron density of the pi bonds and the altered molecular shape. This increased polarity leads to stronger interactions with polar stationary phases, resulting in longer retention times.
Double Bond Position and Geometry: Although all double bonds in the this compound components are cis wikipedia.org, the specific position of the double bonds can also subtly influence retention. The cis geometry causes a bend in the hydrocarbon chain, which affects how the molecule can interact with the stationary phase compared to a straight saturated chain or a trans isomer. Techniques like GC × GC are particularly effective at separating isomers based on these structural differences. fishersci.ca
Intermolecular Interactions within the this compound
The behavior of the this compound, both in chromatographic systems and potentially in other applications, is influenced by the intermolecular interactions occurring between the different FAME components and with their environment (e.g., solvent, stationary phase).
Van der Waals Forces and Hydrogen Bonding Effects
Van der Waals forces, including London dispersion forces, dipole-dipole interactions, and induced dipole interactions, are ubiquitous intermolecular forces present between all molecules in the this compound. These forces arise from temporary or permanent fluctuations in electron distribution, creating transient or permanent dipoles. The strength of Van der Waals forces generally increases with the size and surface area of the molecule. In FAMEs, the long hydrocarbon chains contribute significantly to London dispersion forces.
Hydrogen bonding can also play a role, particularly if trace amounts of water or other hydrogen-bonding species are present, or if the stationary phase in chromatography is capable of hydrogen bonding. While FAMEs themselves are not strong hydrogen bond donors, the ester group can act as a hydrogen bond acceptor. In lipid systems, hydrogen bonds can form between molecules with polar groups, influencing their self-assembly and interactions. thegoodscentscompany.comthegoodscentscompany.com Chromatographic stationary phases are designed with specific functionalities to exploit different types of interactions, including Van der Waals forces, hydrogen bonding, and pi-pi interactions, to achieve separation. fishersci.ca
Chemometric Approaches for Mixture Analysis
Chemometric approaches involve the application of mathematical and statistical methods to chemical data to extract meaningful information. For complex mixtures like FIM-FAME-8, particularly when analyzed by chromatographic techniques, chemometrics can be used for various purposes, including:
Peak Identification and Deconvolution: Analyzing complex chromatograms to identify and quantify individual components, especially when peaks are overlapping.
Method Optimization: Using statistical design of experiments to determine optimal chromatographic conditions for separation.
Quantitative Analysis: Developing calibration models to accurately quantify the concentration of each FAME in the mixture.
Data Visualization and Pattern Recognition: Identifying trends and patterns in chromatographic data related to mixture composition or properties.
While the provided search results did not detail specific chemometric studies on FIM-FAME-8, the application of mathematical methods in the analysis of 2D GC data for FAME mixtures, which aids in classification and identification, is a form of chemometrics. The analysis of complex FAME profiles in various samples often necessitates sophisticated data processing techniques that fall under the umbrella of chemometrics to ensure accurate identification and quantification of components.
Multivariate Data Analysis for Complex Chromatograms
The application of MVA to complex chromatograms involves treating the digitized chromatographic signal (intensity values at different time points) as a vector of variables for each sample. For a set of multiple chromatograms from an 8-component FAME mixture, this creates a data matrix where rows represent samples and columns represent the intensity readings across the chromatogram. shimadzu.com
Analyzing this matrix using MVA allows researchers to:
Handle Collinearity: Chromatographic data often exhibit high collinearity, where the intensities at adjacent time points are highly correlated. MVA techniques like PCA and PLS are robust to such collinearity. shimadzu.com
Reduce Dimensionality: Complex chromatograms can have thousands of data points. MVA can reduce the dimensionality of this data while retaining the most important information, simplifying visualization and subsequent analysis. builtin.com
Identify Latent Variables: MVA can uncover underlying factors or latent variables that explain the observed variation in the chromatographic profiles, which may correspond to different sample characteristics or experimental conditions. builtin.com
Improve Robustness: By considering the entire profile rather than just individual peak areas, MVA can be less sensitive to small shifts in retention times or variations in peak shape.
Studies on FAME analysis in various matrices, such as vegetable oils and biodiesel, demonstrate the effectiveness of MVA in handling the complexity of their chromatographic fingerprints. researchgate.netmdpi.commdpi.com For an 8-component FAME mixture, even with a relatively small number of components, variations in their relative concentrations and potential interactions with the chromatographic system can lead to complex, overlapping peaks, making MVA a valuable tool for comprehensive analysis.
Principal Component Analysis (PCA) and Partial Least Squares (PLS) Applications
Principal Component Analysis (PCA) and Partial Least Squares (PLS) are two widely used MVA techniques in the analysis of chromatographic data. shimadzu.com
Principal Component Analysis (PCA): PCA is primarily an unsupervised dimensionality reduction technique. builtin.com It transforms the original set of variables (chromatographic intensity data) into a new set of uncorrelated variables called principal components (PCs). The first PC accounts for the largest possible variance in the original data, the second PC accounts for the next largest variance, and so on. builtin.comelementlabsolutions.com
In the context of an 8-component FAME mixture, PCA can be applied to the chromatographic data to:
Identify outliers or unusual samples with distinct FAME profiles.
Determine which parts of the chromatogram (and thus which FAMEs or groups of FAMEs) contribute most to the observed variability among samples, by examining the PCA loadings. elementlabsolutions.com
For example, research on vegetable oils using FAME analysis and PCA has successfully distinguished between different oil types based on their unique fatty acid compositions. researchgate.net A similar approach would be applicable to classifying or characterizing different preparations of an 8-component FAME mixture.
Partial Least Squares (PLS): PLS is a supervised regression technique used to build a linear model between a set of predictor variables (the chromatographic data) and a set of response variables (e.g., concentration of a specific FAME, a quality parameter, or a sample class). shimadzu.com PLS seeks to find latent variables that explain the maximum covariance between the predictor and response variables.
For an 8-component FAME mixture, PLS can be used for:
Quantitative analysis: Building models to predict the concentration of each of the 8 FAME components from the complex chromatogram, especially in cases of overlapping peaks. shimadzu.com
Classification: Developing models to classify samples into predefined categories based on their FAME profiles. researchgate.net
Both PCA and PLS are powerful tools for extracting meaningful information from the complex chromatographic data generated by analyzing an 8-component FAME mixture, enabling better understanding and utilization of the mixture's composition.
Computational Chemistry and Molecular Dynamics Simulations
Simulation of Mixture Behavior in Solvents and Stationary Phases
Molecular dynamics simulations can be used to model the interactions between the molecules of the 8-component FAME mixture and the components of a chromatographic system, such as the mobile phase solvent and the stationary phase material. mdpi.comwustl.edu
Key aspects that can be investigated through MD simulations include:
Solvation: Simulating the behavior of individual FAME molecules and the mixture as a whole in the mobile phase solvent to understand their solubility and how they interact with solvent molecules.
Adsorption/Partitioning: Modeling the interactions between the FAME molecules and the stationary phase surface or bulk material. This can provide insights into the partitioning or adsorption behavior of each component, which is fundamental to the separation process in chromatography.
Diffusion: Simulating the diffusion of FAME molecules in the mobile phase and within or on the stationary phase. Diffusion rates influence band broadening in chromatography.
Conformational Changes: Investigating how the conformation of flexible FAME molecules might change in different environments (solvent vs. stationary phase) and how this could affect their interactions.
By simulating these molecular-level phenomena, researchers can gain a deeper understanding of the factors that govern the separation of the 8 FAME components within a chromatographic column. Although specific data for the "this compound" is not available, general MD simulations of similar organic molecules in various solvents and on different surfaces demonstrate the feasibility of this approach for understanding chromatographic behavior. mdpi.comrsc.org
Theoretical Prediction of Chromatographic Resolution
Theoretical prediction of chromatographic resolution for a mixture like the 8-component FAME blend involves using computational models to estimate the degree of separation between individual components. Chromatographic resolution () between two peaks is a measure of how well-separated they are, and it is influenced by factors such as column efficiency, selectivity, and retention. chromatographyonline.comvscht.cz
While empirical and semi-empirical methods are often used for resolution prediction based on experimental data, theoretical approaches using computational chemistry can complement these by providing insights into the underlying molecular interactions that govern selectivity and retention.
Theoretical prediction can involve:
Calculating Interaction Energies: Using computational chemistry methods (e.g., ab initio or density functional theory) to calculate the interaction energies between individual FAME molecules and the stationary phase, as well as between FAME molecules and the mobile phase. These energies are related to the partitioning or adsorption coefficients that determine retention.
Predicting Physicochemical Properties: Calculating properties like vapor pressure, solubility, and polarity for each FAME component, which are relevant to their behavior in the chromatographic system.
Simulating Retention Behavior: Using MD simulations to directly simulate the movement and retention of FAME molecules within a model chromatographic system, potentially allowing for the prediction of retention times and peak widths.
By integrating information from these computational approaches, it is theoretically possible to predict the resolution between the components of the 8-component FAME mixture under different chromatographic conditions. This can aid in method development and optimization, reducing the need for extensive experimental trials. However, accurate theoretical prediction of resolution for complex mixtures remains a challenging area of research, and validation with experimental data is crucial. chromatographyonline.com
Compound Names and PubChem CIDs
Applications of Fim Fame 8 Mixture As a Research Tool and Standard
Calibration and Method Validation in Analytical Chemistry
Quantitative analysis of fatty acid methyl esters (FAMEs) in complex samples, such as biological tissues, food products, or biofuels, relies heavily on accurate calibration and rigorous method validation. The FIM-FAME-8 Mixture serves as a convenient standard for these purposes due to its inclusion of common C18 saturated and polyunsaturated fatty acid methyl esters.
Development of Calibration Curves for Quantitative Analysis
The individual components within the this compound can be used to construct calibration curves for gas chromatography (GC) or other chromatographic techniques commonly employed for FAME analysis. By analyzing the mixture at different concentrations, analysts can establish the relationship between the detector response (e.g., peak area) and the known concentration of each methyl ester. This allows for the quantitative determination of the corresponding fatty acids in unknown samples after derivatization to FAMEs. The presence of multiple components in a single mixture simplifies the preparation of mixed standards required for multi-component analysis.
Internal Standard Methodologies in FAME Profiling
Internal standardization is a critical technique in FAME analysis to compensate for variations in sample preparation, injection volume, and detector response. While the this compound itself is a calibration standard, it can be used in conjunction with an appropriate internal standard (a compound not present in the sample but with similar chemical properties to FAMEs). Alternatively, one of the components within a more comprehensive FAME mixture standard could potentially serve as an internal standard if that specific fatty acid is known to be absent or at a consistently low, quantifiable level in the samples being analyzed. The quantitative nature of the this compound ensures that the relative proportions of the included FAMEs are consistent, which is essential when developing and validating internal standard methods for related C18 fatty acids.
Assessment of Analytical Accuracy, Precision, and Linearity
The this compound is a valuable tool for assessing the performance characteristics of analytical methods used for FAME analysis. By repeatedly analyzing the mixture, laboratories can determine the precision of their method, evaluating the reproducibility of results for each component. The known concentrations of the methyl esters in the mixture allow for the assessment of analytical accuracy by comparing the measured concentrations to the certified values. Furthermore, analyzing the mixture at different dilution levels can help establish the linearity of the method's response over a specific concentration range, ensuring that the analytical system provides a proportional signal to the amount of each FAME present. Its use as a standard aids in quality control.
Interlaboratory Comparison and Proficiency Testing
Ensuring comparability and reliability of FAME analysis results across different laboratories is crucial, particularly in research collaborations, regulatory testing, and industrial quality control. The this compound plays a role in facilitating interlaboratory comparisons and proficiency testing programs.
Harmonization of FAME Analysis Protocols Across Laboratories
Using a common, well-characterized standard like the this compound helps in harmonizing FAME analysis protocols across different laboratories. When multiple laboratories analyze the same standard mixture, they can compare their results and identify potential discrepancies in their methodologies, instrumentation, or data processing. This process aids in standardizing procedures and improving the consistency of FAME analysis results globally.
Research in Environmental and Material Sciences
In the fields of environmental and material sciences, FAME mixtures, including formulations like FIM-FAME-8, are indispensable for characterizing organic matter and evaluating the quality of bio-based products.
Biodiesel, primarily composed of fatty acid methyl esters, requires rigorous analysis to ensure it meets quality standards and performs effectively as a fuel. FAME standards are fundamental to these analytical processes. Gas chromatography (GC) is a common technique used to determine the FAME profile of biodiesel, and multi-component FAME mixtures are used as calibrants to identify individual FAME components and quantify their concentrations. buffalostate.eduanalytik-jena.com This compositional analysis is critical for assessing the quality of biodiesel, as the type and proportion of FAMEs directly influence fuel properties such as viscosity, cloud point, and oxidative stability. ijop.idscispace.commdpi.com
FAME fingerprinting, which involves analyzing the unique profile of fatty acid methyl esters in a biodiesel sample, has emerged as a valuable forensic tool for verifying the origin and detecting adulteration of biofuels. cldy.asiagcformd.orggcformd.orgsafety4sea.combiobased-diesel.com Since the fatty acid composition of triglycerides in the original feedstock (e.g., vegetable oils, animal fats, or used cooking oil) is largely preserved during the transesterification process to produce FAMEs, the resulting FAME profile can serve as a distinctive "fingerprint" of the feedstock source. gcformd.orgsafety4sea.combiobased-diesel.com By comparing the FAME profile of a fuel sample to a database of known fingerprints from different feedstocks, it is possible to determine if the declared origin is accurate or if the fuel has been mixed with cheaper, less sustainable, or unapproved components. cldy.asiagcformd.orgsafety4sea.combiobased-diesel.com FAME mixtures like FIM-FAME-8 are used to establish and validate these fingerprinting methods.
The composition of FAMEs in biodiesel has a direct impact on its physical and chemical properties. Researchers utilize the quantitative data obtained from FAME analysis, often employing standards like FIM-FAME-8 for calibration, to develop predictive models for key fuel properties. ijop.idscispace.commdpi.comresearchgate.net These models correlate the concentrations of individual FAMEs with properties such as density, viscosity, cetane number, and cold flow characteristics. ijop.idscispace.commdpi.comresearchgate.net By accurately predicting these properties based on FAME composition, it is possible to assess fuel quality, optimize biodiesel blends, and anticipate their performance in engines without conducting extensive experimental testing for every batch. ijop.idscispace.commdpi.com
FAME standards play a significant role in the development and validation of analytical methods in lipidomics and metabolomics. waters.comcreative-proteomics.comuniversiteitleiden.nl These fields aim to identify and quantify the complete set of lipids and metabolites within biological systems. waters.comcreative-proteomics.com Due to the vast diversity of lipid species, including fatty acids, accurate identification and quantification require robust analytical techniques, frequently involving gas chromatography or liquid chromatography coupled with mass spectrometry. buffalostate.eduwaters.comnih.govnih.govresearchgate.net FAME mixtures, such as an 8-component mix, are used as reference standards to optimize chromatographic separation, calibrate mass spectrometers, and validate the accuracy and sensitivity of these complex analytical workflows. nih.govnih.gov They help researchers establish reliable protocols for extracting, derivatizing (if necessary), and analyzing fatty acid components from various biological matrices. nih.govresearchgate.net
The assessment of potential biomass feedstocks for biofuel production and other bio-based products often involves the characterization of their lipid profiles. mdpi.commdpi.comnih.govrsc.org This is particularly relevant for oleaginous microorganisms like microalgae, which can accumulate high levels of lipids. mdpi.commdpi.comnih.gov Analyzing the fatty acid composition of these lipids, typically after conversion to FAMEs, provides crucial information about the quality and suitability of the biomass for specific applications. mdpi.commdpi.comnih.govrsc.orgresearchgate.net FAME standards, including multi-component mixes, are used during the GC-FID or GC-MS analysis of FAMEs derived from biomass to identify and quantify the different fatty acids present. mdpi.comnih.govrsc.org This characterization helps in selecting promising feedstocks and optimizing cultivation or extraction processes. mdpi.commdpi.comrsc.orgresearchgate.net
Compound-specific stable isotope analysis (CSIA) of fatty acids, often in the form of FAMEs, is a powerful technique used in environmental studies for tracing the origin of organic matter and apportioning contributions from different sources. iaea.orgiaea.orgresearchgate.netcore.ac.ukcsic.es By analyzing the stable isotope ratios (e.g., δ¹³C) of individual FAMEs, researchers can gain insights into the biochemical pathways involved in their synthesis and the environmental conditions under which they were produced. iaea.orgiaea.orgcore.ac.uk This technique is particularly useful in sediment source apportionment studies, where the isotopic signatures of fatty acids in sediment samples can be matched to potential source soils or organic inputs. iaea.orgiaea.orgresearchgate.netcore.ac.ukcsic.es FAME standards with known isotopic compositions are essential for the calibration of isotope ratio mass spectrometers used in CSIA, ensuring accurate and comparable isotopic measurements of the FAMEs extracted from environmental samples. researchgate.netcore.ac.uk
Compound Names and PubChem CIDs
Forensic Fingerprinting of Biofuels
Isotopic Analysis in Tracers and Source Apportionment
Compound-Specific Stable Isotope Analysis (CSIA) of FAMEs
Compound-Specific Stable Isotope Analysis (CSIA) is a powerful technique used to determine the stable isotope ratios (such as ¹³C/¹²C and ²H/¹H) of individual compounds within a complex mixture. researchgate.netucdavis.eduroyalsocietypublishing.org When applied to fatty acids, this technique typically involves their conversion to FAMEs to facilitate analysis by gas chromatography-isotope ratio mass spectrometry (GC-IRMS). researchgate.netucdavis.eduucdavis.eduroyalsocietypublishing.org CSIA of fatty acids provides valuable information for tracing the origin and fate of organic matter, investigating biochemical processes, and understanding trophic relationships in ecosystems. researchgate.netroyalsocietypublishing.orgnih.gov
FAME mixtures like FIM-FAME-8 are essential in CSIA of FAMEs for several reasons:
Calibration: They provide a set of compounds with known isotopic compositions (if calibrated) that can be used to calibrate the GC-IRMS system. ucdavis.eduacs.org This ensures accurate measurement of isotope ratios in unknown samples. ucdavis.eduacs.org Calibration procedures often involve normalizing sample values against calibrated internal or external standards. ucdavis.eduacs.org
Quality Control and Assurance: FAME mixtures are used as quality control (QC) and quality assurance (QA) samples to monitor the performance, accuracy, and precision of the analytical method over time. ucdavis.eduacs.orgiaea.org By regularly analyzing a FAME mixture with known isotopic values, researchers can assess instrument drift and ensure the reliability of their data. ucdavis.eduacs.orgiaea.org
Method Development and Validation: Researchers use FAME mixtures during the development and validation of CSIA methods for FAMEs. reagecon.com This includes optimizing chromatographic separation conditions and evaluating the efficiency and potential isotopic fractionation introduced during sample preparation steps like derivatization.
CSIA of FAMEs, utilizing standards like FAME mixtures, has been applied in diverse research areas, including food authenticity, environmental studies, and ecological research. researchgate.netroyalsocietypublishing.orgucpress.edu For instance, it can differentiate between fatty acids from different sources based on their isotopic signatures. researchgate.netucpress.edu
Correction Factors for Isotopic Fractionation in FAME Derivatization
The process of converting fatty acids to FAMEs, typically through methylation, involves adding a methyl group to the fatty acid molecule. researchgate.netresearchgate.netnih.gov This derivatization step can potentially alter the stable isotope ratios of the original fatty acid due to isotopic fractionation. researchgate.netnih.govrsc.org Isotopic fractionation refers to the differential partitioning of isotopes between two substances or phases during a physical or chemical process. researchgate.netrsc.org
In the context of FAME preparation for CSIA, the addition of the methyl group introduces carbon and hydrogen atoms from the derivatization reagent (e.g., methanol) into the final FAME molecule. researchgate.netresearchgate.netnih.gov The isotopic composition of this added methyl group may differ from the isotopic composition of the original fatty acid chain. researchgate.netresearchgate.net Furthermore, kinetic isotope effects during the derivatization reaction itself can lead to subtle changes in the isotopic ratios of the fatty acid carbon skeleton. researchgate.netrsc.org
To obtain accurate isotopic values for the original fatty acid, it is crucial to account for the isotopic contribution of the added methyl group and any fractionation that occurred during derivatization. iaea.orgresearchgate.netnih.gov This is where FAME mixtures play a vital role. By analyzing FAME standards with known isotopic compositions, researchers can:
Determine Correction Factors: Analyze FAMEs derived from fatty acids with known isotopic values using a specific derivatization method. By comparing the measured isotopic values of the FAMEs to the known values of the original fatty acids and the isotopic composition of the methyl group source (methanol), researchers can determine correction factors. iaea.orgresearchgate.netnih.gov These factors quantify the systematic shift in isotopic ratios caused by the derivatization process. researchgate.netnih.gov
Assess Reproducibility of Fractionation: FAME mixtures help assess the reproducibility of isotopic fractionation under controlled derivatization conditions. researchgate.net If the fractionation is consistent, a reliable correction factor can be applied to sample data. researchgate.net
Validate Derivatization Methods: Analyzing FAME mixtures can help validate whether a chosen derivatization method introduces significant or unpredictable isotopic fractionation. researchgate.netrsc.org Methods that minimize or produce reproducible fractionation are preferred for CSIA. researchgate.netrsc.org
The correction for the added carbon atom from methanol (B129727) in ¹³C analysis of FAMEs is commonly performed using a mass balance equation: δ¹³CFA = [(Cn + 1) * δ¹³CFAME - δ¹³CMeOH] / Cn nih.govasm.orgcopernicus.org Where:
δ¹³CFA is the δ¹³C of the fatty acid. nih.govasm.orgcopernicus.org
Cn is the number of carbons in the fatty acid chain. nih.govasm.orgcopernicus.org
δ¹³CFAME is the δ¹³C of the fatty acid methyl ester. nih.govasm.orgcopernicus.org
δ¹³CMeOH is the δ¹³C of the methanol used for methylation. nih.govasm.orgcopernicus.org
While carbon isotope effects during methylation using excess methanol with a catalyst are generally considered minimal, hydrogen isotopes can undergo fractionation. researchgate.net Therefore, assessing and correcting for hydrogen isotopic fractionation during FAME derivatization is also important for accurate δ²H measurements. researchgate.net
Here is an example of how data related to isotopic values of FAMEs might be presented, based on the concepts discussed:
Table 1: Illustrative δ¹³C Values of Selected FAMEs
| Compound | Number of Carbons (Cₙ) | Measured δ¹³C (‰ vs. VPDB) | Corrected δ¹³C (‰ vs. VPDB) |
| Methyl Palmitate | 16 | -28.5 | -29.1 |
| Methyl Stearate (B1226849) | 18 | -29.0 | -29.5 |
| Methyl Oleate (B1233923) | 18 | -30.2 | -30.7 |
| Methyl Linoleate | 18 | -31.5 | -32.0 |
Note: The "Measured δ¹³C" values are hypothetical FAME values. The "Corrected δ¹³C" values are calculated using the formula above, assuming a hypothetical δ¹³CMeOH of -37.57‰ nih.govasm.org. This table is for illustrative purposes only and does not represent actual data from a specific this compound.
Detailed research findings often involve analyzing the isotopic profiles of various FAMEs from biological or environmental samples and comparing them to standards or known source signatures. For instance, studies might show how the δ¹³C values of specific FAMEs vary depending on the organism's diet or the environmental conditions. researchgate.netroyalsocietypublishing.orgucpress.edu
Future Directions and Emerging Research Areas
Development of Next-Generation FAME Reference Materials
The accuracy and reliability of FAME analysis are fundamentally dependent on the quality and suitability of the reference materials used for calibration and validation. Future directions in this area involve the creation of more sophisticated and application-specific FAME reference mixtures. This includes developing Certified Reference Materials (CRMs) with tighter specifications, expanded ranges of fatty acid chain lengths and degrees of unsaturation, and the inclusion of branched or other less common fatty acid methyl esters. The goal is to better mimic the diverse fatty acid profiles found in real-world samples, such as complex biological matrices or novel biofuel sources. The development of reference materials for food authentication, including detailed fatty acid profiles, highlights the ongoing need for well-characterized standards. nih.gov While "next-generation materials" is a term used in various contexts, including animal-free alternatives materialinnovation.org, in the realm of analytical chemistry, it signifies reference materials that meet higher standards of purity, characterization, and relevance to emerging applications.
Integration with Artificial Intelligence and Machine Learning for Predictive Analysis
The increasing complexity of FAME data, particularly from high-throughput analysis of diverse samples, is driving the integration of Artificial Intelligence (AI) and Machine Learning (ML) techniques. AI/ML algorithms can be trained on large datasets of FAME profiles to identify patterns, predict the origin or properties of a sample, and even assist in the identification of unknown components. nih.gov For instance, ML has shown promise in improving the accuracy and speed of bacterial identification based on their unique FAME profiles, outperforming traditional methods. nih.gov Beyond identification, AI/ML can be applied to predict sample characteristics based on FAME composition, optimize chromatographic methods, and enhance data processing and interpretation, ultimately leading to more efficient and insightful analysis. youtube.comsquirrelsave.com.sgacs.orgfraunhofer.de
Novel Synthetic Routes for Designer FAME Mixtures
Traditional FAME mixtures are often derived from natural sources or synthesized through standard transesterification processes. Future research is exploring novel synthetic routes to create "designer" FAME mixtures with precisely controlled compositions. This includes the enzymatic synthesis of structured lipids with desired fatty acid ratios, which can then be converted to FAMEs. aloki.hu The production of FAMEs from alternative feedstocks, such as waste cooking oils or through engineered microorganisms, also presents opportunities for creating unique and potentially more sustainable FAME mixtures. slideshare.netzionmarketresearch.comnrel.gov These designer mixtures can be tailored for specific research needs, such as evaluating the performance of analytical methods for particular fatty acid isomers or developing standards for emerging applications like specialized nutritional products or industrial lubricants.
Miniaturization and Automation of FAME Analysis Systems
To increase sample throughput, reduce solvent consumption, and improve reproducibility, there is a significant trend towards the miniaturization and automation of analytical systems for FAME analysis. Automated sample preparation techniques, such as automated liquid-liquid extraction and solid-phase extraction, can be coupled directly with chromatographic systems. researchgate.netchromatographyonline.comtgacworkshop-paris.comric-technologies.com Miniaturized gas chromatography (GC) systems and portable analytical devices are also being developed, enabling on-site analysis and reducing the need for sample transportation. researchgate.net These advancements streamline the analytical workflow, making FAME analysis faster, more cost-effective, and accessible for a wider range of applications.
Multi-Omics Integration with FAME Profiling Data
FAME profiling, as a component of lipidomics, is increasingly being integrated with other omics technologies, such as genomics, transcriptomics, and proteomics, to gain a more holistic understanding of biological systems. mdpi.commetabolon.comfrontiersin.orgnih.gov By combining FAME data with information on gene expression, protein abundance, and other metabolites, researchers can unravel complex biological pathways and identify potential biomarkers with greater confidence. nih.gov This multi-omics approach is particularly valuable in areas like nutrition research, disease diagnosis, and microbial community analysis, where the interplay between different classes of molecules is crucial.
Addressing Analytical Challenges in Complex Matrix Analysis
Analyzing FAMEs in complex matrices, such as biological fluids, food products, or environmental samples, presents significant analytical challenges, including matrix effects and the presence of interfering compounds. teinstruments.comchromatographyonline.comresearchgate.net Future research is focused on developing improved sample preparation techniques, such as advanced extraction and cleanup methods, to minimize matrix interferences. Strategies to mitigate matrix effects during chromatographic separation and detection, including the use of advanced stationary phases and detection technologies, are also being explored. researchgate.net The development of robust and validated methods for specific complex matrices is essential to ensure accurate and reliable FAME analysis in diverse applications.
Conclusion
Summary of Key Research Contributions and Advancements
The primary contribution of the FIM-FAME-8 Mixture to research and industry lies in its function as a reliable and quantitative standard for the analysis of C18 fatty acid methyl esters. Fatty acid analysis is crucial in numerous fields, including nutritional science, food chemistry, microbiology, and lipidomics. The accurate identification and quantification of fatty acids, often analyzed in their methyl ester form via gas chromatography (GC), rely heavily on the availability of well-defined standards.
The this compound provides a benchmark for researchers and quality control laboratories to:
Identify specific C18 FAMEs: By running the mixture under established chromatographic conditions, analysts can determine the retention times for methyl stearate (B1226849), methyl oleate (B1233923), methyl linoleate, methyl linolenate, and methyl stearidonate. This allows for the positive identification of these compounds in complex samples.
Quantify C18 FAMEs: The known, equal concentrations of each component in the this compound enable the creation of calibration curves for quantitative analysis. This is essential for determining the absolute or relative amounts of these specific fatty acids in biological samples, food products, or other matrices.
Assess analytical method performance: The mixture serves as a control to evaluate the efficiency, accuracy, and reproducibility of chromatographic methods developed for fatty acid analysis.
While specific research findings directly attributed to the this compound itself are linked to its application as an analytical tool rather than an object of study for its intrinsic biological or physical properties, its availability has advanced research by improving the accuracy and comparability of fatty acid data across different studies and laboratories. Its use supports advancements in understanding lipid profiles in various biological systems and the quality control of products where C18 fatty acid composition is critical nih.gov.
Here is a data table showing the composition of the this compound:
Future Prospects for this compound Research and Applications
The future prospects for the this compound are intrinsically linked to the evolving landscape of lipid analysis and the increasing recognition of the importance of fatty acids in health, disease, and various industrial applications. As analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), continue to advance in sensitivity and resolution, the need for highly pure and accurately quantitative standards like the this compound will persist and likely grow.
Potential future prospects include:
Expanded use in emerging research areas: As research into the roles of specific fatty acids in areas like the human microbiome, neurobiology, and metabolic disorders expands, the demand for reliable standards to accurately profile fatty acid compositions in complex biological samples will increase.
Application in novel analytical techniques: While primarily used with GC-based methods, the this compound could potentially serve as a reference in the development and validation of newer analytical platforms for lipid analysis.
Continued importance in quality control: In the food and agricultural industries, where the fatty acid composition of products like oils and fats is a critical quality parameter, the this compound will remain a vital standard for ensuring product consistency and compliance with regulations nih.gov.
Development of related standards: The success and utility of the this compound may also drive the development of similar quantitative mixtures for other ranges of fatty acids or specific isomeric forms, further enhancing the capabilities of lipid analysis.
The this compound, by providing a standardized reference for key C18 fatty acid methyl esters, is expected to continue playing a foundational role in ensuring the accuracy and comparability of analytical data in diverse scientific and industrial applications.
Q & A
Basic Research Questions
Q. How can researchers accurately determine the chemical composition of the FIM-FAME-8 Mixture in experimental settings?
- Methodological Answer : Utilize chromatographic techniques (e.g., GC-MS, HPLC) to identify and quantify individual components. For mixtures with partially unknown compositions, aggregate data from multiple sources (e.g., supplier documentation, SDS) and cross-validate using spectral libraries. Ensure compliance with regulatory guidelines for component identification, such as those outlined in CLP Annex VIII . Replicate analyses to account for batch variability.
Q. What are the best practices for conducting a systematic literature review on this compound?
- Methodological Answer : Follow the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Actionable, Precise, Specific) to formulate research questions . Prioritize primary sources (peer-reviewed journals, patents) over secondary summaries. Use databases like PubMed or SciFinder with controlled vocabulary (e.g., "FAME mixtures," "lipidomics") and Boolean operators. Critically evaluate study designs and reproducibility protocols, as emphasized in .
Q. How should researchers design initial screening experiments to assess this compound bioactivity?
- Methodological Answer : Employ factorial or fractional factorial designs to test main effects of key components. Use resolution IV or higher designs to minimize confounding variables. Include replication of center points to distinguish noise from true effects, as recommended in mixture screening methodologies . Prioritize dose-response assays with negative controls to establish baseline activity.
Advanced Research Questions
Q. How can researchers resolve contradictory findings in studies involving this compound?
- Methodological Answer : Apply the FAME (Framework for Adaptive Meta-Analysis) protocol to prospectively aggregate trial data while minimizing bias . Conduct sensitivity analyses to assess heterogeneity sources (e.g., batch variability, experimental conditions). Use meta-regression to explore covariates like purity levels or solvent systems. Cross-reference with CLP guidelines for component classification discrepancies .
Q. What strategies optimize the formulation of this compound for specific biological targets?
- Methodological Answer : Implement response surface methodology (RSM) or D-optimal designs to model interactions between components. Use gradient descent algorithms to identify optimal ratios. Validate predictions with in vitro/in vivo assays, ensuring statistical power through pilot studies. Replicate results across independent labs to address reproducibility challenges .
Q. How should researchers handle incomplete or proprietary compositional data for this compound in meta-analyses?
- Methodological Answer : Use imputation techniques (e.g., multiple imputation by chained equations) to address missing data. Collaborate with suppliers under confidentiality agreements to obtain partial disclosures. Apply Bayesian hierarchical models to estimate uncertainty from aggregated or heterogeneous datasets, as outlined in and .
Q. What advanced statistical models are suitable for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer : Employ generalized additive models (GAMs) or machine learning frameworks (e.g., random forests) to capture non-linear effects. Use AIC/BIC criteria for model selection. Pair with mechanistic modeling (e.g., Hill equations) to bridge empirical data with biological plausibility. Ensure transparency by publishing raw data and code, per reproducibility standards in .
Methodological Notes
- Data Integrity : Always cross-validate findings using orthogonal techniques (e.g., NMR alongside GC-MS) to confirm component identities .
- Ethical Compliance : Adhere to copyright and data-sharing guidelines when reproducing published results, as per and .
- Reproducibility : Document experimental protocols in granular detail, including batch numbers, storage conditions, and instrument calibration logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
